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Compound of Interest

Compound Name: GSK2188931B

Cat. No.: B1150086 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2188931B is a novel and potent small molecule inhibitor of soluble epoxide hydrolase

(sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory

and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH,

GSK2188931B increases the bioavailability of EETs, which has been investigated for its

therapeutic potential in cardiovascular diseases. This technical guide provides a

comprehensive overview of the available preclinical data on GSK2188931B, with a focus on its

pharmacological effects in the context of cardiac remodeling following myocardial infarction.

Physicochemical Properties
While detailed information on the discovery and synthesis of GSK2188931B is not extensively

available in the public domain, some of its fundamental properties have been reported.
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Property Value

IUPAC Name

N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-

methyl-6-(methylamino)-1,3,5-triazin-2-

yl)piperidine-4-carboxamide

Chemical Formula C19H22BrF3N6O2

Molecular Weight 503.32 g/mol

Preclinical Development: In a Model of Myocardial
Infarction
A key preclinical study investigated the effects of GSK2188931B in a rat model of myocardial

infarction (MI), providing significant insights into its cardioprotective actions.

In Vivo Efficacy in a Rat Model of Myocardial Infarction
A study in rats with induced myocardial infarction demonstrated that oral administration of

GSK2188931B (80 mg/kg/day mixed in chow) for 5 weeks led to significant improvements in

cardiac function and attenuation of adverse ventricular remodeling.[1]

Table 1: Effects of GSK2188931B on Cardiac Function and Remodeling Post-Myocardial

Infarction in Rats[1]
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Parameter Sham MI + Vehicle MI + GSK2188931B

Left Ventricular

Ejection Fraction (%)
65 ± 2 30 ± 2 43 ± 2

LV Fibrosis (Non-

infarct zone, % area)
1.46 ± 0.13 2.14 ± 0.22 1.28 ± 0.14

LV Fibrosis (Peri-

infarct zone, % area)
1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63

Collagen I (Non-infarct

zone, % area)
2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34

Collagen I (Peri-infarct

zone, % area)
2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57

p < 0.05 vs. MI +

Vehicle

In Vitro Mechanistic Studies
To elucidate the cellular mechanisms underlying its beneficial in vivo effects, GSK2188931B
was evaluated in various in vitro models of cardiac cell hypertrophy, fibrosis, and inflammation.

[1]

Table 2: In Vitro Effects of GSK2188931B on Cardiac Cells[1]

Cell Type Stimulus Endpoint
Effect of
GSK2188931B

Neonatal Rat

Ventricular Myocytes
Angiotensin II, TNF-α Myocyte Hypertrophy Reduced

Adult Rat Cardiac

Fibroblasts
Angiotensin II, TGF-β Collagen Synthesis Reduced

Monocytes
Lipopolysaccharide

(LPS)

TNF-α Gene

Expression
Reduced
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Experimental Protocols
Animal Model of Myocardial Infarction[1]
Myocardial infarction was induced in adult male Sprague-Dawley rats by permanent ligation of

the left anterior descending coronary artery. Sham-operated animals underwent the same

surgical procedure without ligation. GSK2188931B was administered mixed in chow at a dose

of 80 mg/kg/day for 5 weeks, starting one day after surgery.

Echocardiography[1]
Transthoracic echocardiography was performed at 5 weeks post-MI to assess left ventricular

function. Left ventricular ejection fraction was calculated from M-mode measurements.

Histological Analysis[1]
Hearts were excised, and tissue sections were stained with Picrosirius Red to quantify collagen

deposition (fibrosis). Immunohistochemistry was performed to specifically detect and quantify

Collagen I. The percentage of stained area was determined in the non-infarct and peri-infarct

zones.

Cell Culture and In Vitro Assays[1]
Myocyte Hypertrophy: Neonatal rat ventricular myocytes were stimulated with Angiotensin II

or TNF-α in the presence or absence of GSK2188931B. Hypertrophy was assessed by

measuring the incorporation of [3H]-leucine.

Fibroblast Collagen Synthesis: Adult rat cardiac fibroblasts were stimulated with Angiotensin

II or TGF-β. Collagen synthesis was quantified by measuring the incorporation of [3H]-

proline.

Monocyte Inflammation: Monocytes were stimulated with lipopolysaccharide (LPS), and the

gene expression of TNF-α was measured by quantitative real-time PCR.

Signaling Pathways and Experimental Workflow
The proposed mechanism of action and the experimental workflow for the preclinical evaluation

of GSK2188931B are depicted in the following diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Discovery and Development of GSK2188931B: A
Soluble Epoxide Hydrolase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150086#gsk2188931b-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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